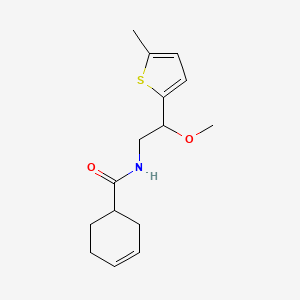

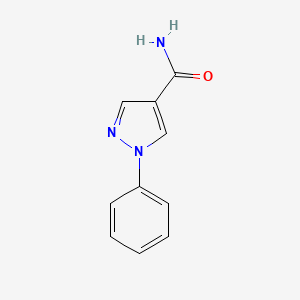

![molecular formula C10H17NO B2424867 1-Azaspiro[3.7]undecan-2-one CAS No. 1335042-58-4](/img/structure/B2424867.png)

1-Azaspiro[3.7]undecan-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Marine Natural Products and Psammaplysins

Marine natural products, such as psammaplysins, which possess the unique 1,6-dioxa-2-azaspiro backbone, have been identified for their significant biological properties. These compounds, mainly derived from sponges, exhibit a range of pharmacological activities including antimalarial, antifouling, and antioxidant effects, highlighting their potential as novel drug candidates (Youssef & Shaala, 2022).

Synthesis and Anticonvulsant Properties

Derivatives of 1-Azaspiro[3.7]undecan-2-one have been synthesized and tested for anticonvulsant activity, revealing that some compounds were effective in animal models of epilepsy. This suggests their potential application in the development of new treatments for epilepsy and related neurological conditions (Kamiński, Wiklik, & Obniska, 2014).

Intramolecular Coupling and δ-Lactam Formation

Research into the synthesis techniques for δ-lactam derivatives of 2-azaspiro[5.5]undecan-1-one has developed methodologies for making stereodefined compounds. This work is crucial for the development of complex molecules with potential pharmaceutical applications (Pearson & Wang, 2002).

CCR8 Antagonists for Treating Respiratory Diseases

The exploration of 3-aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives as CCR8 antagonists opens new avenues for treating chemokine-mediated diseases, especially in the context of respiratory conditions like asthma and chronic obstructive pulmonary disease (Norman, 2007).

Enantioselective Syntheses of Alkaloids

The enantioselective synthesis of naturally occurring alkaloids using 2-azaspiro[5.5]undecan-7-ol demonstrates the compound's utility in synthesizing complex molecular structures, which could have implications for drug discovery and development (Pandey, Kumara, Burugu, & Puranik, 2011).

Spiroaminals in Natural and Synthetic Products

Spiroaminals, including 1-oxa-6-azaspiro[4.5]decane and related systems, are found in natural and synthetic products with significant biological activities. Their synthesis represents a challenge for chemical synthesis, underscoring their importance in medicinal chemistry (Sinibaldi & Canet, 2008).

作用機序

Target of Action

1-Azaspiro[3.7]undecan-2-one is a derivative of the 1,4,9-Triazaspiro[5.5]undecan-2-one class of compounds . These compounds are potent and selective inhibitors of the METTL3/METTL14 protein complex , which is part of the m6A RNA modification machinery . This complex plays a key role in a variety of diseases, including several types of cancer, type 2 diabetes, and viral infections .

Mode of Action

The METTL3/METTL14 protein complex is responsible for installing the m6A methyl mark on RNA . 1-Azaspiro[3.7]undecan-2-one interacts with this complex, inhibiting its function . This results in a reduction in the level of m6A modification on RNA .

Biochemical Pathways

The m6A modification is involved in a wide array of biological processes, including splicing, translation, stability, and degradation of RNA . By inhibiting the METTL3/METTL14 complex, 1-Azaspiro[3.7]undecan-2-one affects these processes, potentially leading to changes in gene expression .

Pharmacokinetics

The pharmacokinetic properties of 1-Azaspiro[3.7]undecan-2-one are favorable, with physicochemical characteristics taken into account during its optimization . This suggests that the compound has good ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which would impact its bioavailability .

Result of Action

The inhibition of the METTL3/METTL14 complex by 1-Azaspiro[3.7]undecan-2-one leads to a reduction in the m6A/A level of polyadenylated RNA in cells . This can have various molecular and cellular effects, depending on the specific roles of the affected RNAs .

特性

IUPAC Name |

1-azaspiro[3.7]undecan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c12-9-8-10(11-9)6-4-2-1-3-5-7-10/h1-8H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJBEDFTCYSYGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2(CCC1)CC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

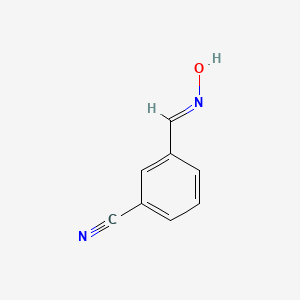

![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2424785.png)

![2-Benzylsulfanyl-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2424788.png)

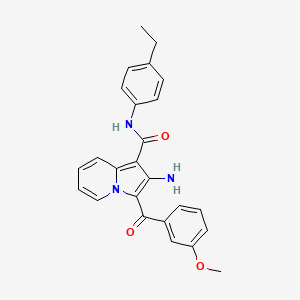

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide](/img/structure/B2424789.png)

![(E)-3-[5-chloro-1-(4-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-octylprop-2-enamide](/img/structure/B2424791.png)

![Methyl 4-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2424796.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 3-chlorobenzoate](/img/structure/B2424800.png)

![2-[N-(5-methyl-1,2-oxazol-3-yl)6-chloropyridine-3-sulfonamido]-N-(3-methylphenyl)acetamide](/img/structure/B2424802.png)